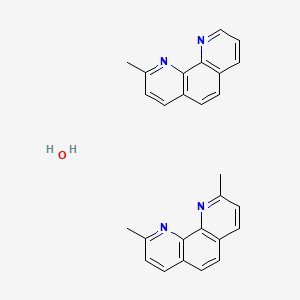
2,9-DIMETHYL-1,10-PHENANTHROLINE HEMIHYDRATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-DIMETHYL-1,10-PHENANTHROLINE HEMIHYDRATE is a compound known for its strong chelating properties, allowing it to form stable complexes with metal ions. This compound is widely used in chemical analysis, coordination chemistry, and organic synthesis .
準備方法
The synthesis of 2,9-Dimethyl-1,10-phenanthroline typically involves the reduction of ketones. One common method uses benzil as a starting material, which undergoes a reduction reaction with a suitable reducing agent such as sodium borohydride to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production .
化学反応の分析
2,9-Dimethyl-1,10-phenanthroline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
2,9-Dimethyl-1,10-phenanthroline is used extensively in scientific research due to its versatile properties:
Biology: It has applications in studying metal ion interactions in biological systems.
Medicine: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the synthesis of aryl ketones and other industrial chemicals.
作用機序
The mechanism of action of 2,9-Dimethyl-1,10-phenanthroline involves its ability to chelate metal ions, forming stable complexes. This chelation can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in biological systems. The molecular targets and pathways involved include metal ion transporters and enzymes that require metal ions for their activity .
類似化合物との比較
2,9-Dimethyl-1,10-phenanthroline is unique due to its strong chelating properties and stability of the complexes it forms. Similar compounds include:
1,10-Phenanthroline: A parent compound with similar chelating properties but without the methyl groups at positions 2 and 9.
2,2’-Bipyridine: Another chelating agent with a similar structure but different binding properties.
2,9-Dineopentyl-1,10-phenanthroline: A derivative with bulkier substituents at positions 2 and 9, affecting its chelating properties.
These compounds share similar applications but differ in their specific properties and reactivity.
生物活性
2,9-Dimethyl-1,10-phenanthroline hemihydrate, commonly referred to as neocuproine, is a chelating agent with significant biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its unique properties as a copper-specific chelator and its potential therapeutic applications.
- Chemical Formula : C₁₄H₁₂N₂
- Molecular Weight : 208.26 g/mol
- CAS Number : 484-11-7
- Structure : The compound features a phenanthroline backbone with two methyl groups at the 2 and 9 positions, enhancing its chelation capabilities.
Anticancer Properties
Neocuproine has demonstrated potent cytotoxic effects against various cancer cell lines. A study reported that it acts as a copper-specific cytotoxin against L1210 cells in vitro, with its activity closely linked to the availability of Cu²⁺ ions in the medium. At a concentration of 4 µM, neocuproine achieved a significant reduction in cell viability (4 log kill after 1 hour) . This cytotoxicity was not observed with other divalent ions such as Fe²⁺ or Zn²⁺.
Antimicrobial Activity
Recent research has highlighted the antimicrobial efficacy of metal complexes containing neocuproine against resistant strains of Pseudomonas aeruginosa. In vivo studies using Galleria mellonella larvae showed that these complexes could effectively clear infections resistant to conventional antibiotics like gentamicin. The metal-neocuproine complexes not only exhibited antibacterial properties but also stimulated immune responses in the larvae .
The mechanism behind the biological activity of neocuproine is primarily attributed to its ability to chelate copper ions. By binding Cu²⁺, neocuproine disrupts essential cellular processes in target organisms or cells. This chelation leads to reduced availability of copper for enzymatic reactions critical for cell survival and proliferation.
Research Findings and Case Studies
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of neocuproine compared to other phenanthroline derivatives:
| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism |
|---|---|---|---|
| Neocuproine (2,9-DMP) | High (Cu²⁺ dependent) | Effective against resistant strains | Copper chelation |
| 1,10-Phenanthroline | Moderate (overcome by Cu²⁺) | Limited | Non-specific chelation |
| Other Phenanthroline Derivatives | Variable | Limited efficacy | Depends on substituents |
特性
IUPAC Name |
2,9-dimethyl-1,10-phenanthroline;2-methyl-1,10-phenanthroline;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.C13H10N2.H2O/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;1-9-4-5-11-7-6-10-3-2-8-14-12(10)13(11)15-9;/h3-8H,1-2H3;2-8H,1H3;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTJPAGMMOVMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=CC=C3.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














